molecular formula C16H19NO4S2 B2721118 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-85-2

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

Cat. No.: B2721118
CAS No.: 339016-85-2
M. Wt: 353.45
InChI Key: GMCRRMNJZHPHJJ-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is a complex organic compound that features both sulfinyl and sulfone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the sulfinyl group: This step often involves the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the 4-methoxybenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the sulfone group: This is typically achieved by further oxidation of the sulfinyl group using strong oxidizing agents like sodium periodate or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfone group can be reduced back to a sulfinyl or thioether group under appropriate conditions.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding thioether.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The sulfinyl and sulfone groups can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine
  • **4,6-Dimethyl-2-(methylsulfonyl)-3-pyridinyl 4-methoxybenzyl sulfone

Uniqueness

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is unique due to the presence of both sulfinyl and sulfone functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study for various applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfinyl]-4,6-dimethyl-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11-9-12(2)17-16(15(11)23(4,19)20)22(18)10-13-5-7-14(21-3)8-6-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCRRMNJZHPHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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